molecular formula C21H20N2O2 B11035296 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11035296
M. Wt: 332.4 g/mol
InChI Key: KLVFHCFQFCHNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dibenzo[b,e][1,4]diazepin-1-one core with a 4-methoxyphenyl and an 11-methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate benzodiazepine precursors under microwave-assisted conditions. For example, the use of silica-supported fluoroboric acid as a catalyst has been reported to yield high purity products . The reaction typically involves heating the reactants in a microwave reactor at elevated temperatures for a short duration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the aromatic rings, can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound is known to bind to the benzodiazepine binding site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique properties due to its specific substituents. The presence of the 4-methoxyphenyl and 11-methyl groups contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H20N2O2/c1-13-21-19(23-18-6-4-3-5-17(18)22-13)11-15(12-20(21)24)14-7-9-16(25-2)10-8-14/h3-10,15,22H,11-12H2,1-2H3

InChI Key

KLVFHCFQFCHNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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